4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid
Description
Modern Synthetic Techniques and Reaction Optimizations
The synthesis of the thiazole core, a critical component of this compound, has evolved significantly from classical methods. Modern approaches focus on improving efficiency, yield, and substrate scope through the use of advanced catalytic systems and by adopting principles of green chemistry.
Catalytic Methods in Thiazole Synthesis
Catalysis plays a pivotal role in the contemporary synthesis of thiazoles, offering milder reaction conditions and greater functional group tolerance compared to traditional methods like the Hantzsch synthesis, which often requires harsh conditions. organic-chemistry.orgwikipedia.org Copper-based catalysts have emerged as particularly versatile for constructing the thiazole ring. One notable method is a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), which provides thiazoles in very good yields. organic-chemistry.org Another innovative approach involves a copper-catalyzed oxidative process that utilizes simple aldehydes, amines, and elemental sulfur, with molecular oxygen serving as a green oxidant. organic-chemistry.org
Transition-metal-free catalytic systems have also been developed. For example, Trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze the coupling of α-diazoketones with thioamides to yield 2,4-disubstituted thiazole derivatives under mild conditions. organic-chemistry.org Furthermore, N,N-dimethyl-4-aminopyridine (DMAP) can catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org
Heterogeneous catalysts are gaining prominence due to their ease of separation and recyclability. Reusable nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been successfully employed to catalyze the one-pot, multicomponent synthesis of novel thiazole scaffolds, demonstrating the potential of nanomaterials in optimizing heterocyclic synthesis. acs.org
The table below highlights several modern catalytic methods for thiazole synthesis.
| Catalyst | Reaction Type | Key Reactants | Key Features |
| Copper Iodide (CuI) | [3+1+1] Condensation | Oximes, Anhydrides, KSCN | Good functional group tolerance, mild conditions. organic-chemistry.org |
| Copper Catalyst | Oxidative Cyclization | Aldehydes, Amines, Elemental Sulfur | Uses O2 as a green oxidant. organic-chemistry.org |
| Trifluoromethanesulfonic acid (TfOH) | Coupling/Cyclization | α-Diazoketones, Thioamides | Metal-free, mild conditions, good to excellent yields. organic-chemistry.org |
| NiFe2O4 Nanoparticles | One-Pot Multicomponent Reaction | Varies | Reusable heterogeneous catalyst, green synthesis approach. acs.org |
Green Chemistry Approaches and Sustainable Synthesis
In line with the growing emphasis on environmental responsibility, green chemistry principles are increasingly being integrated into the synthesis of thiazole derivatives. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net Key strategies include the use of alternative energy sources, environmentally benign solvents, and the development of atom-economical multicomponent reactions. bepls.com
Microwave irradiation and ultrasound-mediated synthesis have been established as effective techniques for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating. researchgate.netbepls.com The solvent choice is another critical aspect of green synthesis. Water has been utilized as a clean and safe solvent for certain thiazole syntheses, such as in a multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides catalyzed by KF/Clinoptilolite nanoparticles. nih.govbenthamdirect.com Polyethylene glycol (PEG-400) has also been employed as a recyclable, non-toxic solvent medium. bepls.com
One-pot, multicomponent reactions are inherently green as they combine several synthetic steps into a single operation, reducing solvent use, purification steps, and waste generation. acs.orgbenthamdirect.com A notable example is an electrochemical oxidative cyclization of enaminones with thioamides, which proceeds under metal- and oxidant-free conditions, offering a highly sustainable route to thiazoles. organic-chemistry.org These methods represent a significant advancement towards more sustainable and environmentally friendly chemical manufacturing. researchgate.net
The table below summarizes various green chemistry approaches for thiazole synthesis.
| Green Approach | Specific Method/Condition | Advantages |
| Alternative Energy | Microwave Irradiation, Ultrasound | Reduced reaction times, improved yields, lower energy consumption. researchgate.net |
| Green Solvents | Reactions in Water or PEG-400 | Avoids volatile organic compounds (VOCs), improved safety, potential for recycling. bepls.combenthamdirect.com |
| Sustainable Catalysis | Reusable NiFe2O4 nanoparticles, Metal-free electrochemical synthesis | Catalyst can be recovered and reused, avoids toxic heavy metals and chemical oxidants. organic-chemistry.orgacs.org |
| Atom Economy | One-Pot Multicomponent Reactions | Fewer synthetic steps, reduced waste, increased efficiency. benthamdirect.com |
Properties
IUPAC Name |
4-phenyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-5-2-1-3-6-10)17-14(20-13)11-7-4-8-16-9-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZHNRJKBGFMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230701 | |
| Record name | 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51492-89-8 | |
| Record name | 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51492-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Structural Modifications and Derivatization Strategies of 4 Phenyl 2 3 Pyridyl Thiazole 5 Carboxylic Acid
Rational Design Principles for Analogues and Libraries
The rational design of analogues of 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid is guided by established medicinal chemistry principles. These principles aim to systematically alter the compound's physicochemical and pharmacokinetic properties by modifying its constituent parts. This approach allows for the exploration of structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency, selectivity, or metabolic stability.
Systematic Variation of Substituents at the Phenyl and Pyridyl Moieties
The phenyl and pyridyl rings of the core structure are primary targets for modification. Introducing various substituents at different positions on these aromatic rings can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. These changes, in turn, can affect how the molecule interacts with biological targets.
For instance, the addition of electron-withdrawing groups (e.g., halogens like -F, -Cl, -Br) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electron density of the aromatic systems, potentially impacting binding affinities. nih.govtandfonline.com SAR studies on related thiazole (B1198619) derivatives have shown that such substitutions are crucial for activity. For example, in some series, para-halogen-substituted phenyl groups or m,p-dimethyl substitutions on the phenyl ring were found to be important for biological activity. nih.gov The position of the nitrogen atom in the pyridyl ring (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) also offers a vector for modification, influencing the molecule's polarity and hydrogen bonding capacity. cambridgemedchemconsulting.com
Table 1: Exemplary Substitutions on Phenyl and Pyridyl Rings and Their Rationale
| Ring | Position of Substitution | Substituent Group | Rationale for Modification |
|---|---|---|---|
| Phenyl | Para (4-position) | -F, -Cl, -Br | Modulate lipophilicity and electronic properties; block metabolic oxidation. |
| Phenyl | Para (4-position) | -OCH₃ | Increase electron density, potentially enhance hydrogen bonding capability. |
| Phenyl | Meta (3-position) | -CF₃ | Potent electron-withdrawing group, can improve metabolic stability. |
| Pyridyl | Various | -CH₃ | Increase lipophilicity and steric bulk. |
Modification of the Carboxylic Acid Functionality (e.g., esters, amides, hydrazides)
The carboxylic acid group at the 5-position of the thiazole ring is a key functional handle that can be readily converted into a variety of derivatives, such as esters, amides, and hydrazides. This functional group is often a site of metabolic activity and can contribute to high polarity, which may limit cell permeability. Its modification is a common strategy to create prodrugs, improve pharmacokinetic profiles, or introduce new interaction points with a biological target.
The synthesis of esters is a common derivatization, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions. researchgate.net Amide derivatives can be synthesized from the corresponding carboxylic acids and amines or hydrazines. nih.govrsc.org For example, pyrazole carboxylic acid amides have been synthesized from their corresponding carbonyl chlorides. nih.gov The resulting amides can offer improved stability and different hydrogen-bonding patterns compared to the parent carboxylic acid. Hydrazides, formed by the reaction with hydrazine (B178648), introduce a reactive functional group that can be further modified. mdpi.com
Table 2: Common Modifications of the Carboxylic Acid Group
| Derivative Type | General Structure | Synthetic Precursors | Potential Advantages |
|---|---|---|---|
| Ester | R-COOR' | Carboxylic acid, Alcohol | Increased lipophilicity, potential for prodrug strategy. |
| Amide | R-CONR'R'' | Carboxylic acid, Amine | Enhanced metabolic stability, altered H-bonding properties. |
Bioisosteric Replacements within the Thiazole Ring System
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or metabolic properties. nih.gov The central thiazole ring can be replaced by other five-membered heterocyclic rings to modulate the core scaffold's properties.
Potential bioisosteres for the thiazole ring include other azoles such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles. nih.govresearchgate.netunimore.it For example, 1,2,4-oxadiazoles are known bioisosteres for thiazoles and are valued for their stability and role as pharmacophores. researchgate.net Similarly, the 1,2,3-triazole ring can efficiently mimic other five-membered nitrogen-containing heterocycles. unimore.it The choice of bioisostere depends on the desired changes in electronics, steric bulk, and hydrogen bonding potential. This strategy has been successfully applied in the development of analogues of various biologically active compounds. nih.gov
Table 3: Potential Bioisosteric Replacements for the Thiazole Ring
| Bioisosteric Ring | Key Features |
|---|---|
| Oxadiazole | Contains oxygen instead of sulfur, altering electronic properties and H-bonding. |
| Thiadiazole | Different arrangement of nitrogen and sulfur atoms, affecting geometry and dipole moment. nih.gov |
| Triazole | Contains three nitrogen atoms, increasing polarity and H-bonding potential. |
| Pyrazole | Different arrangement of nitrogen atoms, can act as both H-bond donor and acceptor. |
Synthetic Accessibility of Diverse Derivatized Compounds
The successful exploration of structural modifications relies on the efficient synthesis of the designed analogues. Modern synthetic methodologies, including combinatorial and solid-phase techniques, are instrumental in rapidly generating libraries of compounds for screening and optimization.
Parallel Synthesis and Combinatorial Chemistry Approaches
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds. ijfans.org This is often achieved through parallel synthesis, where multiple reactions are carried out simultaneously in arrays of reaction vessels. For a scaffold like this compound, a combinatorial library can be constructed by using a diverse set of building blocks for each variable position.
For example, a library of analogues could be generated by reacting a set of substituted benzaldehydes (to vary the phenyl moiety) with a set of substituted pyridyl thioamides (to vary the pyridyl moiety) in a Hantzsch-type thiazole synthesis. The resulting thiazole-5-carboxylates could then be reacted in parallel with a diverse set of amines to generate an amide library. This approach allows for the systematic exploration of the chemical space around the core scaffold. mdpi.com
Solid-Phase Synthesis Strategies (if applicable)
Solid-phase organic synthesis (SPOS) is a highly effective technique for constructing libraries of compounds, as it simplifies the purification process to simple washing and filtration steps. mdpi.com This methodology is applicable to the synthesis of thiazole derivatives.
A general solid-phase strategy could involve attaching one of the building blocks to a solid support (e.g., a Merrifield resin). For instance, a resin-bound thioamide could be reacted with an α-haloketone in solution to form the thiazole ring on the solid support. Subsequent modifications, such as substitution on the phenyl ring or derivatization of the carboxylic acid, can be performed in a stepwise manner. Finally, the desired product is cleaved from the resin. This approach allows for the use of excess reagents to drive reactions to completion, with easy removal of unreacted materials, making it highly amenable to automation and the creation of large, diverse libraries of thiazole derivatives. acs.orgnih.gov
Impact of Structural Changes on Molecular Recognition Properties
The interaction of a ligand with its receptor is a highly specific event, governed by a delicate balance of intermolecular forces. In the context of this compound and its derivatives, structural modifications can profoundly influence these forces, thereby altering the molecular recognition properties. The thiazole ring, in conjunction with the phenyl and pyridyl substituents, forms a scaffold that can be systematically modified to probe the structure-activity relationships (SAR) that govern its biological activity.
Conformational Analysis of Modified Structures
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a receptor. For this compound, the relative orientations of the phenyl, pyridyl, and carboxylic acid groups are not fixed and can be influenced by substitutions on these rings.
Computational modeling and molecular dynamics simulations are instrumental in predicting the preferred conformations of these molecules. The rotational freedom around the single bonds connecting the phenyl and pyridyl rings to the thiazole core allows for a range of spatial arrangements. The planarity of the thiazole ring itself is largely maintained, but the dihedral angles between the rings are subject to change based on the nature of the substituents.
A critical aspect of the conformational analysis is the orientation of the carboxylic acid group at the 5-position of the thiazole ring. The rotation of this group can affect its ability to act as a hydrogen bond donor or acceptor, which is often a crucial interaction in receptor binding pockets.
| Modification | Predicted Conformational Effect | Rationale |
| Introduction of a bulky alkyl group at the ortho-position of the phenyl ring | Increased dihedral angle between the phenyl and thiazole rings | Steric hindrance between the substituent and the thiazole ring. |
| Substitution with a hydroxyl group on the pyridyl ring | Potential for intramolecular hydrogen bonding, leading to a more planar conformation | Formation of a hydrogen bond with the thiazole nitrogen or the carboxylic acid group. |
| Conversion of the carboxylic acid to an ester or amide | Altered orientation and hydrogen bonding potential of the 5-position substituent | Changes in steric bulk and electronic properties of the functional group. |
Modulation of Electrostatic and Steric Parameters for Receptor Interaction
The binding of a ligand to a receptor is driven by a combination of electrostatic and steric interactions. Structural modifications to this compound can systematically alter these parameters to optimize receptor binding.
Electrostatic Parameters: The distribution of electron density within the molecule, and thus its electrostatic potential, can be fine-tuned by introducing substituents with different electronic properties. The nitrogen atom in the pyridyl ring and the nitrogen and sulfur atoms in the thiazole ring contribute to the molecule's electrostatic profile, making them key sites for interaction with receptor surfaces.
The addition of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) to the phenyl or pyridyl rings can create regions of positive electrostatic potential, which may favor interactions with negatively charged residues in a receptor's binding site. Conversely, electron-donating groups (e.g., methoxy (B1213986) or amino groups) can enhance the negative electrostatic potential, facilitating interactions with positively charged residues. The carboxylic acid group is a primary site for electrostatic interactions, acting as a hydrogen bond donor and acceptor, and its acidity can be modulated by nearby substituents.
Steric Parameters: The size and shape of the molecule, or its steric parameters, are crucial for achieving a complementary fit within a receptor's binding pocket. Derivatization allows for the exploration of the steric requirements of the binding site.
Increasing the bulk of the substituents on the phenyl or pyridyl rings can enhance van der Waals interactions if the receptor pocket has available space. However, excessively bulky groups can lead to steric clashes, preventing optimal binding. The position of the substituent is also critical; for example, a substituent at the para-position of the phenyl ring will have a different steric impact than one at the ortho- or meta-position.
The interplay between electrostatic and steric effects is complex. A modification that improves electrostatic complementarity may introduce unfavorable steric interactions, and vice versa. Therefore, a systematic approach to derivatization, often guided by computational modeling, is necessary to identify the optimal combination of substituents for a given receptor.
| Derivative | Modification | Impact on Electrostatic/Steric Parameters | Potential Effect on Receptor Interaction |
| 4-(4-Nitrophenyl)-2-(3-pyridyl)thiazole-5-carboxylic acid | Addition of a nitro group to the phenyl ring | Increases electron-withdrawing character, creating a more positive electrostatic potential on the phenyl ring. | Enhanced interaction with negatively charged residues in the binding pocket. |
| 4-(4-Methoxyphenyl)-2-(3-pyridyl)thiazole-5-carboxylic acid | Addition of a methoxy group to the phenyl ring | Increases electron-donating character, enhancing the negative electrostatic potential. | Improved interaction with positively charged or polar residues. |
| 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxamide | Conversion of the carboxylic acid to an amide | Reduces the negative charge at physiological pH and introduces a new hydrogen bond donor. | Altered hydrogen bonding network and potential for new interactions within the binding site. |
| 4-(2,6-Dichlorophenyl)-2-(3-pyridyl)thiazole-5-carboxylic acid | Addition of bulky, electron-withdrawing groups to the phenyl ring | Introduces significant steric bulk and alters the electrostatic potential. | Potential for steric hindrance, but also for specific halogen bonding interactions. |
Mechanistic Investigations of Investigational Biological Activities in Vitro and Molecular Level
Assessment of Enzyme Modulation and Inhibition Profiles
The therapeutic potential of small molecules often lies in their ability to specifically interact with and modulate the activity of enzymes that are critical for disease progression. Thiazole-containing compounds, including those structurally related to 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, have been identified as promising enzyme inhibitors.
Enzyme Target Identification and Validation (e.g., Xanthine Oxidase, Kinases, etc.)
Research into structurally similar compounds suggests that kinases are a primary target class for this compound analogs. A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent in vitro inhibitory activity against p38 mitogen-activated protein (MAP) kinase. nih.gov This kinase is a key component of a signaling pathway that responds to inflammatory cytokines and stress, making it a significant target for anti-inflammatory drug development.
Furthermore, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2. nih.gov CK2 is a serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. Virtual screening and subsequent in vitro testing have pointed to the potential of the thiazole-5-carboxylic acid scaffold in targeting this enzyme. nih.gov
While direct enzyme target identification for this compound is not extensively documented in the available literature, the evidence from closely related analogs strongly indicates that kinases, such as p38 MAP kinase and protein kinase CK2, are highly probable targets for its biological activity.
In Vitro Enzymatic Assay Methodologies and Kinetic Characterization
The inhibitory activity of thiazole (B1198619) derivatives against their target kinases is typically evaluated using in vitro enzymatic assays. For instance, the inhibitory potential of 4-phenyl-5-pyridyl-1,3-thiazole analogues against p38 MAP kinase was determined through in vitro assays that measure the phosphorylation of a substrate by the enzyme in the presence of the test compound. nih.gov
In the case of protein kinase CK2 inhibitors based on the 1,3-thiazole-5-carboxylic acid scaffold, a P32 radioactive kinase assay is a common method for in vitro testing. nih.gov This assay quantifies the transfer of a radioactive phosphate (B84403) group from ATP to a substrate peptide by the kinase, and a reduction in radioactivity in the presence of the inhibitor indicates its potency.
Specificity and Selectivity Studies Against Related Enzymes
The specificity and selectivity of a drug candidate are crucial for minimizing off-target effects. For kinase inhibitors, it is important to assess their activity against a panel of related kinases. While comprehensive selectivity profiles for this compound are not detailed in the available literature, the general approach involves screening the compound against a broad range of kinases to determine its selectivity. A highly selective inhibitor will show potent inhibition of its primary target with significantly less activity against other kinases. The development of selective inhibitors is a key focus in the optimization of thiazole-based kinase inhibitors to enhance their therapeutic index.
Cellular Activity and Phenotypic Modulations (In Vitro Systems)
Beyond direct enzyme inhibition, it is essential to understand how a compound affects cellular behavior. In vitro studies using various cell lines provide valuable insights into the cellular activity and phenotypic modulations induced by compounds like this compound and its analogs.
Evaluation of Antiproliferative Effects in Cellular Models
Thiazole-containing compounds have demonstrated significant antiproliferative effects in various cancer cell models. For example, a study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which share the phenylthiazole core, showed structure-dependent antiproliferative activity against the A549 human lung adenocarcinoma cell line. mdpi.com Notably, some derivatives exhibited low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com
Another study on synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives reported potent cytotoxic activity against several cancer cell lines. nih.gov One of the most potent derivatives displayed an IC50 value of 0.2 µM against MCF-7 breast cancer cells. nih.gov While specific IC50 values for this compound are not available in the reviewed literature, the consistent antiproliferative activity of structurally related compounds suggests its potential in this area.
Table 1: Antiproliferative Activity of Structurally Related Thiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Lung) | Low micromolar | mdpi.com |
| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7 (Breast) | 0.2 | nih.gov |
| 1,3-Thiazole incorporated phthalimide derivatives | MDA-MB-468 (Breast) | 0.6 | nih.gov |
| 1,3-Thiazole incorporated phthalimide derivatives | PC-12 (Pheochromocytoma) | 0.43 | nih.gov |
Mechanistic Studies on Cellular Pathway Perturbations (e.g., apoptosis, cell cycle regulation)
The antiproliferative effects of thiazole derivatives are often linked to the induction of apoptosis and perturbation of the cell cycle. Studies on phenyl-pyridine-2-carboxylic acid derivatives, which have some structural similarities, have shown that their cytotoxicity is due to the arrest of cell cycle progression in mitosis, followed by the induction of apoptosis. nih.gov
Similarly, investigations into other heterocyclic compounds containing thiazole or pyridine (B92270) moieties have revealed their ability to induce apoptosis through the intrinsic pathway, which is characterized by the activation of caspases. nih.gov For instance, some 1,3-thiazole derivatives have been shown to activate caspases, key mediators of apoptosis. nih.govnih.gov
Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have been found to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com While direct mechanistic studies on this compound are needed, the existing evidence from related compounds strongly suggests that its antiproliferative activity may be mediated through the induction of apoptosis and cell cycle arrest.
Investigation of Antimicrobial Activity Against Specific Microorganisms (In Vitro)
The thiazole nucleus is a fundamental component of numerous compounds exhibiting a wide spectrum of antimicrobial activities. nih.govnih.gov While direct and extensive studies on this compound are not prevalent in the reviewed literature, the analysis of its structural analogs provides significant insight into its potential antimicrobial profile. Derivatives of pyridyl-thiazoles, in particular, have been a focus of research for discovering new chemotherapeutic agents. rsc.org
Research into thiazole derivatives incorporating a pyridine moiety has demonstrated notable antibacterial and antifungal efficacy. nih.gov For instance, a series of N′-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides, which share the core 2-(pyridin-3-yl)thiazole structure, were evaluated for their antimicrobial properties. nih.gov Certain compounds within this series showed significant activity, which was attributed to the presence of a hydroxyl group on the aromatic ring or the inclusion of a heterocyclic moiety. nih.gov Specifically, some derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard drugs against tested bacterial and fungal strains. nih.gov
Similarly, studies on phenylthiazole derivatives have shown potent antimicrobial action. One study identified (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) as a high-efficiency, broad-spectrum antifungal agent, particularly against Candida albicans. frontiersin.org This compound demonstrated a low MIC (as low as 0.0625 μg/ml), exhibited fungicidal activity, and inhibited biofilm formation. frontiersin.org Other research on phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety also revealed excellent antifungal and antibacterial activities against various plant pathogens. nih.gov The antimicrobial activity of thiazole derivatives is often influenced by the nature of substitutions on the phenyl ring; electron-withdrawing groups like halogens or nitro groups can be essential for enhancing antimicrobial effects. nih.govwho.int For example, one study found that a derivative with a bromine atom at the para-position of the phenyl ring was crucial for its antimicrobial activity. nih.gov
The table below summarizes the antimicrobial activity of structurally related compounds, illustrating the potential of the this compound scaffold.
| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | 0.0625 - 4 | frontiersin.org |
| Pyridyl-thiazole derivative (13a) | S. aureus | 46.9 | nih.gov |
| Pyridyl-thiazole derivative (13a) | B. subtilis | 62.5 | nih.gov |
| Pyridyl-thiazole derivative (13a) | E. coli | 93.7 | nih.gov |
| Pyridyl-thiazole derivative (13a) | P. aeruginosa | 62.5 | nih.gov |
| Pyridyl-thiazole derivative (13a) | C. albicans | 7.8 | nih.gov |
| Pyridyl-thiazole derivative (13a) | Aspergillus flavus | 5.8 | nih.gov |
| 2,4,5-Trisubstituted Thiazole (12f) | S. aureus | 25 | kau.edu.sa |
| 2,4,5-Trisubstituted Thiazole (12f) | B. subtilis | 6.25 | kau.edu.sa |
| 2,4,5-Trisubstituted Thiazole (12f) | C. albicans | 25 | kau.edu.sa |
Analysis of Anti-inflammatory Modulatory Effects (In Vitro)
Thiazole and its derivatives are recognized for their wide range of biological activities, including significant anti-inflammatory properties. nih.govwjpmr.com The anti-inflammatory potential of compounds based on the this compound framework can be inferred from studies on analogous structures. In vitro anti-inflammatory activity is commonly assessed using methods such as the inhibition of albumin denaturation, as proteins denatured by heat are implicated in inflammatory processes.
Several studies have confirmed the anti-inflammatory effects of thiazole derivatives using this method. A series of 2,4-disubstituted thiazole derivatives demonstrated significant anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug diclofenac (B195802) sodium. rasayanjournal.co.in Another study on thiazole-based hydrazide derivatives also reported potent inhibition of bovine albumin denaturation, with IC50 values ranging from 46.29 to 100.60 μg/mL. nih.gov
The molecular mechanism underlying the anti-inflammatory effects of thiazole derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX). nih.gov Certain thiazole-based compounds have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov Furthermore, inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is another established mechanism for anti-inflammatory action, and heterocyclic systems like triazolo-thiadiazole, which are related to thiazoles, have been investigated as TNF-α inhibitors. nih.govmdpi.com The phenyl ring with electron-withdrawing substituents is a feature that can significantly contribute to this activity. who.int
The data below presents the in vitro anti-inflammatory activity of related thiazole compounds.
| Compound Class | Assay | Activity (IC50 in µg/mL) | Reference |
|---|---|---|---|
| Pyridyl-thiazole Hydrazide (5l) | Albumin Denaturation Inhibition | 46.29 | nih.gov |
| Pyridyl-thiazole Hydrazide (5j) | Albumin Denaturation Inhibition | 49.62 | nih.gov |
| Pyridyl-thiazole Hydrazide (5k) | Albumin Denaturation Inhibition | 50.15 | nih.gov |
| Benzhydrylpiperazine-based dual inhibitor (9d) | COX-2 Inhibition | 0.25 µM | rsc.org |
| Benzhydrylpiperazine-based dual inhibitor (9d) | 5-LOX Inhibition | 7.87 µM | rsc.org |
Structure-Activity Relationship (SAR) Analysis for Biological Response
Identification of Key Pharmacophoric Features for Biological Action
The biological activity of this compound is dictated by the specific arrangement of its structural components, which constitute its pharmacophore. The 2,4,5-trisubstituted thiazole framework itself is considered a privileged scaffold in drug design. nih.gov
For Antimicrobial Activity:
Thiazole Ring: The core heterocyclic ring is a crucial element for antimicrobial action. nih.gov
2-Pyridyl Moiety: The presence of a pyridine ring, specifically at the C2 position, can enhance activity. The nitrogen atom in the pyridine ring can form additional hydrogen bonds with enzyme targets, such as Arg136 in bacterial enzymes, improving binding affinity by several folds. nih.gov
4-Phenyl Group: The phenyl ring at the C4 position and its substituents play a critical role in modulating the antimicrobial spectrum and potency. Electron-withdrawing groups (e.g., nitro, halogen) on the phenyl ring often lead to increased antifungal and antibacterial activity. nih.govnih.govscience.gov
5-Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within the active site of a target protein through ionic interactions or hydrogen bonds.
For Anti-inflammatory Activity:
Aromatic Rings (Phenyl and Pyridyl): Pharmacophore models for COX-2 inhibitors frequently feature two aromatic rings. nih.gov In the target compound, the 4-phenyl and 2-pyridyl groups fulfill this requirement, likely fitting into hydrophobic pockets within the enzyme's active site.
Hydrogen Bond Acceptor: The model for COX-2 inhibitors also includes a hydrogen bond acceptor feature. nih.gov The nitrogen atom of the pyridyl ring and the carbonyl oxygen of the carboxylic acid can serve this function.
Carboxylic Acid Group: The carboxylate group at the C5 position is a key feature for COX inhibition. It can form crucial interactions with key amino acid residues, such as Tyr355 and Arg120, in the active site of COX enzymes, mimicking the binding of the natural substrate, arachidonic acid. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Interpretation
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified in the reviewed literature, studies on related thiazole derivatives provide valuable insights into the physicochemical descriptors that likely govern its activity.
For a hypothetical QSAR model of this compound and its analogs, the following descriptors would be critical:
Lipophilicity (log P): This parameter would influence the compound's ability to cross microbial cell membranes.
Electronic Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) would describe the molecule's ability to participate in electronic interactions with target receptors. Substituent constants (Hammett constants) for groups on the phenyl ring would quantify electron-donating or electron-withdrawing effects.
Steric Descriptors: Parameters like molar refractivity (MR) or van der Waals volume would account for the influence of the size and bulk of substituents on binding affinity.
Such QSAR models are instrumental in predicting the biological activity of novel, unsynthesized derivatives and in guiding the rational design of more potent therapeutic agents.
Correlations Between Structural Features and Molecular Mechanisms
The pharmacophoric features of this compound can be directly correlated with its potential molecular mechanisms of action.
Antimicrobial Mechanisms:
Enzyme Inhibition: The pyridyl-thiazole scaffold is a known pharmacophore for targeting bacterial enzymes. researchgate.net Molecular docking studies suggest that compounds with this core can act as inhibitors of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov The pyridyl nitrogen is often key to forming hydrogen bonds in the enzyme's active site. Another potential target is β-ketoacyl-acyl-carrier protein synthase III, an enzyme involved in bacterial fatty acid synthesis. nih.gov
Oxidative Stress: For antifungal activity, particularly against Candida species, some phenyl-thiazole derivatives have been shown to function by inducing the production of intracellular reactive oxygen species (ROS). frontiersin.org This leads to significant oxidative damage to cellular components, including DNA, ultimately causing fungal cell death. frontiersin.org
Anti-inflammatory Mechanisms:
COX Inhibition: The primary mechanism for the anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes. The structural features of this compound are well-suited for this role. The carboxylic acid group is crucial for binding to the active site of COX-1 and COX-2. nih.gov The phenyl and pyridyl rings can occupy hydrophobic channels within the enzyme, contributing to binding affinity and potentially conferring selectivity for the COX-2 isoform over COX-1, which could lead to a better safety profile regarding gastrointestinal side effects. nih.govnih.gov
TNF-α Inhibition: The inhibition of TNF-α synthesis is another plausible mechanism. nih.gov The planar, aromatic nature of the compound could facilitate binding to the protein or interfere with its signaling pathway, thereby reducing the inflammatory response.
Computational and Theoretical Chemistry Approaches in the Study of 4 Phenyl 2 3 Pyridyl Thiazole 5 Carboxylic Acid
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.
Molecular docking studies have been instrumental in elucidating how phenylthiazole acids, a class to which 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid belongs, interact with biological targets. For instance, in studies involving Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid homeostasis, docking simulations have successfully predicted the binding conformations of potent phenylthiazole acid agonists. dovepress.com
These simulations place the ligand within the active site of the receptor, identifying the most energetically favorable pose. For a highly potent phenylthiazole acid, designated as compound 4t, docking studies revealed a binding energy of -9.47 kcal/mol, indicating a strong and favorable interaction with the PPARγ active site. dovepress.com This predicted binding affinity correlates well with its experimentally determined agonistic activity, validating the computational model. dovepress.com The root mean square deviation (RMSD) between the docked pose and a known reference ligand was found to be 0.9 Å, signifying a high degree of accuracy for the docking template. dovepress.com
Beyond predicting the binding pose, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For phenylthiazole acid derivatives docked into the PPARγ ligand-binding domain, specific interactions with key amino acid residues are crucial for their agonistic activity. dovepress.com
Molecular docking and subsequent molecular dynamics simulations have shown that these compounds can form stable interactions with the amino acid residues lining the active site of the PPARγ complex. dovepress.com The ability of the thiazole (B1198619) and pyridine (B92270) moieties, along with the carboxylic acid group, to act as hydrogen bond donors and acceptors is a key determinant of their binding affinity and biological function. nih.gov This detailed analysis of intermolecular forces is critical for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding potency and selectivity.
Table 1: Example of Docking Results for a Phenylthiazole Acid Analog (Compound 4t) with PPARγ
| Parameter | Value | Source |
|---|---|---|
| Target Protein | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | dovepress.com |
| Binding Energy | -9.47 kcal/mol | dovepress.com |
| RMSD (Redocking) | 0.9 Å | dovepress.com |
| Reference Ligand (Rosiglitazone) Binding Energy | -9.09 kcal/mol | dovepress.com |
This interactive table summarizes key data from molecular docking studies on a representative phenylthiazole acid, illustrating the quantitative outputs of such computational analyses.
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, has been successfully employed to identify novel 2-arylthiazole-4-carboxylic acids as high-affinity ligands for targets such as the CaMKIIα hub domain. doi.org
In a typical VS campaign, a library containing thousands or even millions of compounds is docked into the binding site of a target protein. nih.gov The molecules are then ranked based on their predicted binding affinity or "docking score". nih.gov The top-ranking compounds, known as "hits," are then selected for experimental testing. This approach significantly reduces the time and cost associated with high-throughput screening. For the 2-arylthiazole-4-carboxylic acid class, this methodology led to the identification of nine virtual hits from a large library, which were subsequently validated experimentally, demonstrating the efficiency of the VS process. doi.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For ligand-protein complexes, MD simulations provide a dynamic view of the binding process and the stability of the interaction, complementing the static picture provided by molecular docking.
MD simulations allow for the exploration of the conformational landscape of both the ligand and the protein. A molecule like this compound possesses rotatable bonds, allowing it to adopt various conformations. MD simulations can track these conformational changes over nanoseconds or longer, revealing the most stable and frequently adopted shapes of the ligand when it is free in solution versus when it is bound to the protein. This analysis of ligand flexibility is crucial, as the bioactive conformation (the shape the ligand adopts when bound to its target) may differ from its lowest energy conformation in solution. nih.gov
A key application of MD simulations is to assess the stability of a protein-ligand complex predicted by molecular docking. After a ligand is docked into a protein's active site, an MD simulation is run to observe how the complex behaves over time in a simulated physiological environment. nih.gov
For the complex of phenylthiazole acid 4t with PPARγ, MD simulations confirmed that the ligand interacts with the active site residues in a stable manner throughout the simulation period. dovepress.com The stability of the complex is often quantified by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over time suggests that the complex is not undergoing major structural changes and that the binding is stable. nih.gov Other analyses, such as Root Mean Square Fluctuation (RMSF) and hydrogen bond analysis, provide further insights into the flexibility of different parts of the protein and the persistence of specific intermolecular interactions, confirming the stability of the binding mode. nih.gov
Solvation Effects and Protonation State Influence
There is no available research that specifically investigates the solvation effects on this compound. Such studies would be crucial to understanding how different solvent environments influence the compound's conformational stability, electronic structure, and reactivity. The molecule possesses multiple sites susceptible to protonation and deprotonation—namely the carboxylic acid group and the nitrogen atom of the pyridyl ring. The interplay between the solvent's polarity and hydrogen-bonding capability and the compound's protonation state would significantly impact its solubility, membrane permeability, and potential for intermolecular interactions, all of which are critical for drug design and development. However, without specific computational or experimental data, any discussion on this topic would be purely speculative.
Quantum Chemical Calculations
Detailed quantum chemical calculations are a cornerstone for understanding a molecule at the electronic level. For this compound, such studies are currently absent from the published literature.
Electronic Structure Properties (e.g., frontier orbitals, charge distribution)
No studies have been published that detail the electronic structure of this compound. An analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insight into its chemical reactivity and electronic transitions. Similarly, mapping the electrostatic potential and charge distribution would identify the electron-rich and electron-deficient regions of the molecule, which is fundamental for predicting its non-covalent interactions with biological targets.
Reactivity Predictions and Reaction Mechanism Studies
Computational chemistry is a powerful tool for predicting the reactivity of a compound and elucidating potential reaction mechanisms. There are no specific computational studies that predict the reactivity of this compound or explore the mechanisms of its potential chemical transformations. Such research would be valuable for synthetic chemists and for understanding its metabolic pathways.
Spectroscopic Property Predictions (e.g., NMR, IR, if relevant to mechanistic understanding)
While experimental spectroscopic data may exist, there are no available computational studies that predict the NMR or IR spectra of this compound. Theoretical calculations of these properties are often used to complement experimental data, aiding in the structural elucidation and conformational analysis of a molecule.
In Silico Prediction of Molecular Properties Relevant to Research Design
The in silico prediction of molecular properties is a key component of modern, rational drug design. However, specific predictive models for this compound have not been developed or reported.
Predictive Models for Ligand Efficiency and Efficacy
Ligand efficiency (LE) and efficacy are critical metrics in the early stages of drug discovery for optimizing lead compounds. While general predictive models and the importance of such indices are well-established, there are no published studies that apply these models specifically to this compound. Building such models would require extensive experimental data on its binding affinity to a specific biological target, which is not currently available in the public domain.
Theoretical Approaches to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction in Drug Discovery Research
In the contemporary drug discovery landscape, the early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is critical to de-risk development and prevent late-stage failures. Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, guiding the selection and optimization of drug candidates. For novel agents like this compound, a molecule of interest within the broader class of thiazole derivatives, theoretical ADMET prediction serves as an essential preliminary screening tool.
While specific, published in silico ADMET data for this compound is not extensively available in the public domain, the general principles of such analyses can be described. These studies typically involve a battery of computational models to predict key pharmacokinetic and toxicological parameters.
Physicochemical Properties and Drug-Likeness
The foundation of ADMET prediction lies in the analysis of fundamental physicochemical properties. These parameters, including molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA), are key determinants of a molecule's behavior in a biological system. These properties are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to provide a preliminary assessment of oral bioavailability. For related thiazole derivatives, these computational tools have been successfully applied to predict favorable drug-like characteristics. semanticscholar.org
For instance, a hypothetical analysis of this compound would generate a profile similar to the one shown in the interactive table below. These values are calculated using standard computational algorithms and are essential for predicting absorption and distribution characteristics.
| Property | Predicted Value | Acceptable Range (Lipinski's Rule) |
| Molecular Weight ( g/mol ) | 296.32 | ≤ 500 |
| LogP (Octanol/Water Partition) | 3.5 - 4.5 | ≤ 5 |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 5 |
| Hydrogen Bond Acceptors | 4 (N in pyridine, N and S in thiazole, O in carboxyl) | ≤ 10 |
| Topological Polar Surface Area (Ų) | ~80 - 90 | < 140 |
Note: The values in this table are estimations based on the chemical structure and common computational models. Actual experimental values may vary.
Absorption and Distribution Predictions
Computational models are frequently used to predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. High GI absorption is a desirable trait for orally administered drugs. Studies on similar 4-phenyl-thiazole derivatives have often shown predictions of high GI absorption. semanticscholar.org Conversely, the ability to cross the BBB is crucial for drugs targeting the central nervous system but is often an undesirable side effect for peripherally acting drugs. The predicted BBB permeability for thiazole-based compounds can vary, but many are predicted to be poor permeators. semanticscholar.orgnih.gov
Metabolism and Excretion Predictions
Predicting a compound's metabolic fate is a complex but vital part of in silico ADMET profiling. Software can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. For this compound, likely sites for metabolism would include the phenyl and pyridyl rings (hydroxylation) and the carboxylic acid group (conjugation). Predicting inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is also crucial to foresee potential drug-drug interactions.
Toxicity Prediction
A wide array of computational models exists to predict various forms of toxicity. These include predictions for mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and skin sensitization. nih.gov For any novel compound, a clean predicted toxicity profile is a major advantage. For example, in silico studies on other novel pyridine-thiazole hybrids have indicated no predicted hepatotoxicity or skin irritation, highlighting the utility of these predictive tools. nih.gov
Emerging Research Directions and Future Perspectives for 4 Phenyl 2 3 Pyridyl Thiazole 5 Carboxylic Acid
Integration of Multi-Omics Data for Target Discovery
The precise biological targets of 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid are not yet fully elucidated. However, the integration of multi-omics data presents a powerful, unbiased approach to identify its molecular targets and understand its mechanism of action. nih.govresearchgate.net This strategy involves the comprehensive analysis of data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's effects on a biological system. nih.gov
A hypothetical workflow for target discovery using a multi-omics approach could involve:
Genomic and Transcriptomic Analysis: Cells treated with the compound would be analyzed for changes in gene expression. RNA sequencing could reveal which genes are up- or down-regulated, providing clues about the pathways being affected.
Proteomics for Target Deconvolution: A key technique in proteomics is chemical proteomics, which can directly identify protein targets. nih.gov An analog of this compound could be immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates. nih.gov These captured proteins are then identified using mass spectrometry. Furthermore, thermal proteome profiling could assess how the compound affects the thermal stability of all expressed proteins, with a shift in melting temperature indicating a direct binding interaction. acs.org
Metabolomic Profiling: Analyzing the changes in cellular metabolites after treatment can provide functional insights into which enzymatic pathways are perturbed by the compound, complementing the findings from other omics layers.
By integrating these datasets, researchers can construct detailed network maps to pinpoint the primary target—such as a specific kinase, as suggested by the activity of similar structures—and understand the downstream cascade of events, thereby revealing its full mechanism of action. mdpi.com
Table 1: Hypothetical Multi-Omics Workflow for Target Discovery
| Omics Layer | Technique | Potential Information Gained |
| Transcriptomics | RNA-Sequencing | Identification of up/down-regulated genes and perturbed signaling pathways. |
| Proteomics | Affinity-Purification Mass Spectrometry | Direct identification of cellular protein binding partners (targets). |
| Proteomics | Thermal Proteome Profiling | Genome-wide survey of compound-protein engagement in living cells. |
| Metabolomics | Mass Spectrometry-based Metabolite Profiling | Insight into altered metabolic pathways and enzyme function. |
Application in Fragment-Based Drug Discovery and Lead Optimization
The thiazole (B1198619) scaffold is a valuable building block in medicinal chemistry and has been successfully employed in fragment-based drug discovery (FBDD) campaigns. acs.orgnih.govnih.gov FBDD is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) for weak but efficient binding to a biological target. frontiersin.org
The structure of this compound can be deconstructed into constituent fragments, suggesting its potential evolution from an FBDD approach. For instance, a library of thiazole-containing fragments could be screened against a target of interest, such as a protein kinase. acs.org Once a hit, like a simple phenyl-thiazole carboxylic acid, is identified and its binding mode confirmed (e.g., via X-ray crystallography), it can be elaborated upon in a process called "fragment growing" or "fragment linking."
Lead Optimization would involve systematically modifying the structure of this compound to improve its pharmacological properties. This process is guided by the Structure-Activity Relationship (SAR), which correlates chemical changes with effects on potency, selectivity, and pharmacokinetic parameters.
Table 2: Lead Optimization Strategies
| Structural Region | Potential Modification | Goal of Modification |
| Phenyl Ring | Introduction of substituents (e.g., halogens, methoxy (B1213986) groups) | Enhance binding affinity, improve metabolic stability, modulate selectivity. |
| Pyridyl Ring | Altering nitrogen position (e.g., to 2- or 4-pyridyl) | Probe for new interactions with the target, alter solubility and pKa. |
| Carboxylic Acid | Conversion to esters or amides | Improve cell permeability (as a prodrug strategy). |
| Thiazole Core | Bioisosteric replacement (e.g., with oxazole (B20620) or thiadiazole) | Modulate physicochemical properties, explore novel intellectual property. |
Development of Novel Prodrug Strategies
While the carboxylic acid group on this compound may be crucial for target binding, its ionized state at physiological pH can limit cell permeability and oral bioavailability. researchgate.net Prodrug strategies can overcome this limitation by temporarily masking the polar carboxylate group. nih.gov
Two primary prodrug strategies are applicable:
Ester Prodrugs: This is the most common approach for carboxylic acids. researchgate.netuobabylon.edu.iq The carboxyl group can be converted into an ester, which is more lipophilic and can more easily cross cell membranes. Inside the cell, ubiquitous esterase enzymes cleave the ester, releasing the active carboxylic acid. uobabylon.edu.iq Various types of esters, such as simple alkyl esters or amino acid esters, can be synthesized to fine-tune the rate of hydrolysis and solubility. nih.gov Studies on other thiazole-containing compounds (thiazolides) have demonstrated the successful application of amino acid ester prodrugs to improve pharmacokinetic parameters. nih.govacs.org
Bioisosteric Replacement: An alternative to a prodrug approach is the permanent replacement of the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties that can mimic the key interactions of the original group. nih.govnih.gov This can address issues like metabolic instability associated with acyl glucuronide formation. nih.govhyphadiscovery.com Common acidic bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides, which can maintain the necessary acidic interaction with the target while offering different properties regarding lipophilicity, pKa, and metabolic fate. researchgate.netdrughunter.com
Table 3: Prodrug and Bioisostere Strategies
| Strategy | Moiety | Rationale |
| Prodrug | Ester (e.g., Ethyl Ester) | Masks polarity of the carboxylic acid, increases lipophilicity, cleaved by intracellular esterases to release the active drug. |
| Prodrug | Amino Acid Ester | Can improve solubility and potentially engage amino acid transporters for improved uptake. |
| Bioisosteric Replacement | 5-Tetrazole | Acidic (pKa ~4.5-4.9), mimics carboxylate binding, metabolically more stable, increases lipophilicity. drughunter.com |
| Bioisosteric Replacement | Acyl Sulfonamide | Weaker acid (pKa ~9-10), but can still form key interactions while improving membrane permeability. drughunter.com |
Exploration of Chemical Space Through Advanced Synthetic Methods
To fully explore the therapeutic potential of the this compound scaffold, advanced synthetic methods are employed to generate large, diverse libraries of related compounds. This exploration of "chemical space" is crucial for identifying analogs with superior activity and drug-like properties. researchgate.net
Traditional methods for thiazole synthesis, like the Hantzsch reaction, are reliable but can have limitations regarding the types of functional groups that are tolerated. Modern synthetic chemistry offers more versatile and efficient routes. For example, iridium-catalyzed ylide insertion reactions provide a mild and highly functional-group-tolerant method for creating substituted thiazoles, including those with pyridyl substituents that can be challenging in Hantzsch chemistry. nih.govacs.org
Using these advanced methods, combinatorial synthesis can be employed. nih.gov This involves a modular approach where different building blocks corresponding to the phenyl, pyridyl, and other positions can be systematically combined to rapidly generate a large library of analogs. acs.org High-throughput purification and screening of these libraries can then quickly map the SAR and identify promising new lead compounds.
Advanced Computational Methodologies for Predictive Modeling
Advanced computational methodologies are indispensable in modern drug discovery for predicting compound behavior, prioritizing synthesis, and guiding optimization. nih.gov For a molecule like this compound, several computational tools would be applied.
Molecular Docking and Dynamics: Molecular docking would be used to predict the preferred binding pose of the compound within the active site of a putative protein target, like a kinase. researchgate.net This provides a static snapshot of the key interactions. Following docking, molecular dynamics (MD) simulations can be run to model the dynamic behavior of the compound-protein complex over time, offering insights into the stability of the binding, the role of solvent molecules, and any conformational changes that occur upon binding. nih.govacs.orgtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By building a dataset of synthesized analogs and their measured biological activities, QSAR models can be developed. imist.maresearchgate.net These are mathematical equations that correlate physicochemical properties (descriptors) of the molecules with their activity. laccei.org A robust QSAR model can then be used to predict the activity of virtual, not-yet-synthesized compounds, helping to prioritize the most promising candidates. researchgate.netphyschemres.org
ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. gjpb.deresearchgate.net Software platforms can predict dozens of properties, such as aqueous solubility, cytochrome P450 metabolism, potential for toxicity, and drug-likeness, helping to flag potential liabilities before significant resources are invested in synthesis and testing. researchgate.netsimulations-plus.com
Q & A
Basic Research Questions
Q. What are the key molecular properties of 4-phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid, and how are they determined experimentally?
- Methodological Answer : The molecular formula (C₁₅H₁₀N₂O₂S) and molecular weight (282.32 g/mol) are established via high-resolution mass spectrometry (HRMS) and elemental analysis. Spectroscopic techniques such as H/C NMR and FTIR are used to confirm functional groups (e.g., carboxylic acid, pyridyl, and thiazole moieties). X-ray crystallography may resolve stereochemical details when crystalline derivatives are synthesized .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A cyclocondensation strategy is typically used, starting from precursors like ethyl acetoacetate and phenylhydrazine, followed by coupling reactions with pyridyl-thiazole intermediates. For example, amine-carboxylic acid coupling using resin-based methods (e.g., DCM/DMF solvents with excess carboxyl components) ensures high yields . Basic hydrolysis of ester intermediates (e.g., ethyl 4-phenylthiazole-5-carboxylate) generates the free carboxylic acid .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and melting point analysis. Stability studies involve accelerated degradation tests under heat, light, and humidity. For long-term storage, the compound is stored at 2–8°C in inert atmospheres to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for thiazole-5-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., xanthine oxidase inhibition vs. kinase targets) are addressed by standardizing assay conditions (pH, temperature, co-solvents) and using internal standards (ISTDs) to normalize inter-batch variability. Dose-response curves with ≥3 replicates and orthogonal assays (e.g., SPR for binding kinetics) confirm target specificity .
Q. How can computational modeling optimize the design of derivatives targeting JAK2/EGFR kinases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the thiazole-pyridyl scaffold and kinase active sites (e.g., hydrophobic pockets, hydrogen bonds with catalytic lysine). QSAR models prioritize substitutions (e.g., trifluoromethyl groups at C4) to enhance binding affinity and metabolic stability .
Q. What analytical challenges arise in detecting metabolites of this compound in in vivo studies, and how are they mitigated?
- Methodological Answer : Phase I/II metabolites (e.g., hydroxylated or glucuronidated forms) are identified using LC-MS/MS with collision-induced dissociation (CID). Stable isotope-labeled analogs (e.g., C-carboxylic acid) serve as internal standards to correct for matrix effects in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
